Cas no 77550-13-1 (Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-)
![Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)- structure](https://ja.kuujia.com/scimg/cas/77550-13-1x500.png)
Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)- 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
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- インチ: 1S/C14H16O2S/c15-17(16,13-4-2-1-3-5-13)14-10-11-6-8-12(14)9-7-11/h1-6,8,11-12,14H,7,9-10H2
- InChIKey: KOJZBVMXNAJKAA-UHFFFAOYSA-N
- SMILES: C12CCC(C(S(C3=CC=CC=C3)(=O)=O)C1)C=C2
Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)- 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-に関する追加情報
Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl): A Comprehensive Overview in Modern Chemical Research
Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) (CAS No. 77550-13-1) is a structurally intriguing compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic molecule, featuring a fused ring system with a phenylsulfonyl substituent, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel chemical entities. The compound's complex architecture and functional group compatibility have positioned it as a key intermediate in synthetic chemistry, particularly in the design of bioactive molecules.
The bicyclo[2.2.2]oct-2-ene core is a prominent feature of this compound, contributing to its distinct three-dimensional structure. This bicyclic system is known for its rigidity and conformational stability, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of derivatives. The presence of the 5-(phenylsulfonyl) group introduces additional functionality, enhancing the compound's reactivity and potential utility in various synthetic transformations. This combination of structural elements makes Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) a versatile building block for medicinal chemists.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in understanding their role in drug discovery and development. Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) has been explored as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Researchers have utilized its unique reactivity to develop novel intermediates that exhibit inhibitory activity against various biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for further investigation as anti-inflammatory agents.
The phenylsulfonyl moiety plays a crucial role in modulating the electronic properties of the molecule, influencing its interactions with biological targets. This functional group is known for its ability to enhance binding affinity and selectivity, which are critical factors in drug design. Recent studies have demonstrated that compounds incorporating phenylsulfonyl groups exhibit improved solubility and metabolic stability, further enhancing their suitability for pharmaceutical applications. The synthesis of Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) has been optimized to facilitate the preparation of these derivatives, enabling rapid screening and evaluation of their biological activity.
Advances in computational chemistry have also contributed to the understanding of Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)'s reactivity and potential applications. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the molecular level, guiding the design of more effective derivatives. These computational approaches have been particularly useful in predicting the binding modes of Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) analogs, allowing researchers to tailor their structures for optimal biological activity.
The versatility of Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl) as a synthetic intermediate has also been highlighted in recent research publications. It serves as a valuable scaffold for constructing complex molecules with diverse biological activities. For example, researchers have employed this compound in the synthesis of novel kinase inhibitors, which are being investigated for their potential use in treating cancers and inflammatory diseases. The ability to modify various positions on the bicyclo[2.2.2]oct-2-ene core while retaining the phenylsulfonyl group allows for extensive structural exploration and optimization.
In conclusion,Bicyclo[2.2.3]octane, 5-(phenylsulfonyl) (CAS No: 775501311) remains a fascinating subject of study due to its unique structural features and functional group compatibility。 Its applications in pharmaceutical research continue to expand,with ongoing efforts aimed at uncovering new derivatives with enhanced therapeutic potential。 The combination of experimental synthesis and computational modeling has significantly advanced our understanding of this compound,opening up new avenues for innovation in chemical biology。
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